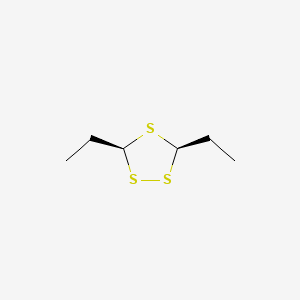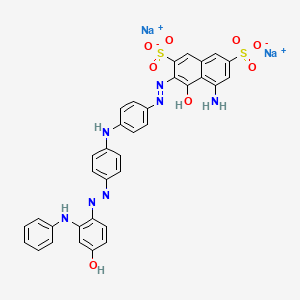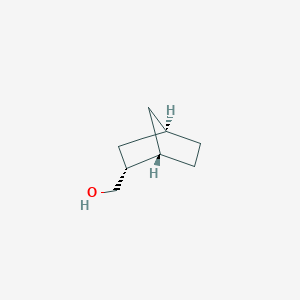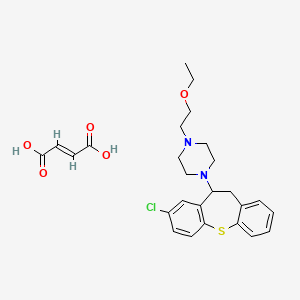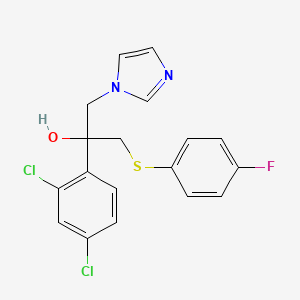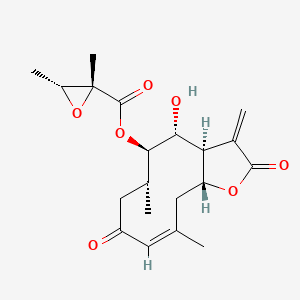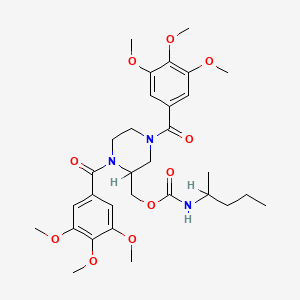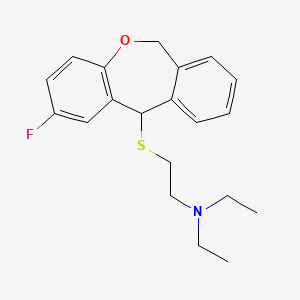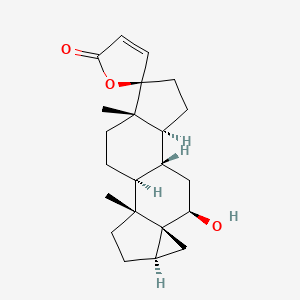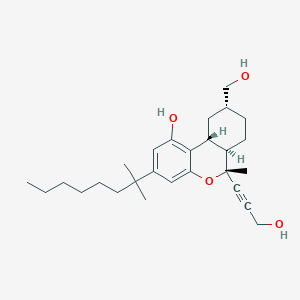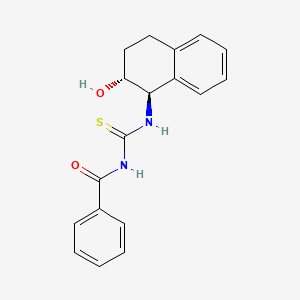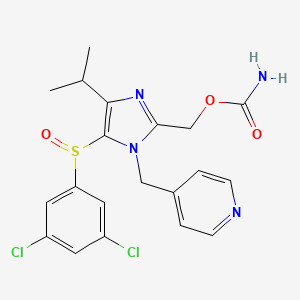
Capravirine metabolite C23/m3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capravirine metabolite C23/m3 is a mono-oxygenated metabolite of capravirine, a non-nucleoside reverse transcriptase inhibitor. Capravirine is primarily investigated for its potential use in treating human immunodeficiency virus (HIV) infections . The metabolite C23/m3 is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP3A4 .
化学反应分析
Capravirine metabolite C23/m3 undergoes various types of chemical reactions, primarily involving oxygenation. The major reactions include:
Oxidation: The primary reaction is mono-oxygenation mediated by CYP3A4.
Reduction: There is no significant evidence of reduction reactions involving C23/m3.
Substitution: Substitution reactions are not commonly associated with this metabolite.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes and appropriate cofactors in liver microsomes . The major product formed from these reactions is the mono-oxygenated metabolite itself, C23/m3 .
科学研究应用
Capravirine metabolite C23/m3 has several scientific research applications:
作用机制
The mechanism of action of capravirine metabolite C23/m3 involves its interaction with the reverse transcriptase enzyme of HIV. As a metabolite of capravirine, it retains some inhibitory activity against the reverse transcriptase enzyme, thereby interfering with the replication of the virus . The primary molecular target is the reverse transcriptase enzyme, and the pathway involved includes the inhibition of viral DNA synthesis .
相似化合物的比较
Capravirine metabolite C23/m3 can be compared with other similar compounds, such as:
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a different metabolic profile.
Delavirdine: Similar in its mechanism of action but differs in its metabolic pathways and enzyme interactions.
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with distinct pharmacokinetics and metabolism.
The uniqueness of this compound lies in its specific metabolic pathway involving extensive oxygenation reactions mediated predominantly by CYP3A4 .
属性
CAS 编号 |
216316-63-1 |
|---|---|
分子式 |
C20H20Cl2N4O3S |
分子量 |
467.4 g/mol |
IUPAC 名称 |
[5-(3,5-dichlorophenyl)sulfinyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C20H20Cl2N4O3S/c1-12(2)18-19(30(28)16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-29-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27) |
InChI 键 |
OUBYDMXMRRNJEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)S(=O)C3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
